molecular formula C43H71N15O9 B14185705 L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 920011-51-4

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14185705
CAS No.: 920011-51-4
M. Wt: 942.1 g/mol
InChI Key: XSIDLCGBNPGHSA-UBRBMPCJSA-N
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Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including tryptophan, leucine, serine, proline, ornithine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process includes deprotection steps to remove protecting groups from the amino acids, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of kynurenine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or microbial infections.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Another complex peptide with similar amino acid composition.

    L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Shares several amino acids with the target compound.

Uniqueness

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of diaminomethylidene groups on the ornithine residues. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar peptides.

Properties

CAS No.

920011-51-4

Molecular Formula

C43H71N15O9

Molecular Weight

942.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C43H71N15O9/c1-24(2)20-32(56-35(60)27(45)21-25-22-52-28-11-4-3-10-26(25)28)38(63)57-33(23-59)40(65)58-19-9-15-34(58)39(64)54-30(13-7-17-50-42(46)47)36(61)53-29(12-5-6-16-44)37(62)55-31(41(66)67)14-8-18-51-43(48)49/h3-4,10-11,22,24,27,29-34,52,59H,5-9,12-21,23,44-45H2,1-2H3,(H,53,61)(H,54,64)(H,55,62)(H,56,60)(H,57,63)(H,66,67)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

XSIDLCGBNPGHSA-UBRBMPCJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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